molecular formula C15H19N3O3S2 B15283144 N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide

Cat. No.: B15283144
M. Wt: 353.5 g/mol
InChI Key: LPYMMCMOYIYRQV-UHFFFAOYSA-N
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Description

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a complex organic compound that features a thiadiazole ring, a butylsulfinyl group, and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The butylsulfinyl group is introduced via sulfoxidation reactions, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The final step involves the coupling of the thiadiazole derivative with 3-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfoxidation steps, as well as automated systems for the final coupling reaction. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thiadiazole derivative.

    Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.

    Reduction: N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The butylsulfinyl group can enhance the compound’s binding affinity and selectivity, while the ethoxybenzamide moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the butylsulfinyl group enhances its reactivity and selectivity, while the ethoxybenzamide moiety provides additional functionalization possibilities. This makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O2S2. The compound features a thiadiazole ring that contributes to its biological activity through interactions with various biomolecules.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance:

  • A study evaluated several 1,3,4-thiadiazole derivatives and found that many demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/mL against S. aureus, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
6a0.78Staphylococcus aureus
6c1.56Bacillus subtilis
6h3.125Escherichia coli

Anti-inflammatory Activity

Thiadiazole derivatives have also shown promising anti-inflammatory effects. In vitro studies demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines. For example:

  • A specific derivative was tested for its ability to reduce inflammation in a murine model and showed a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to controls .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a subject of interest due to their ability to induce apoptosis in cancer cells:

  • A study involving N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide indicated that it could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest .
  • The compound's mechanism was linked to the modulation of key signaling pathways involved in cell survival and apoptosis.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa (Cervical Cancer)15

Properties

Molecular Formula

C15H19N3O3S2

Molecular Weight

353.5 g/mol

IUPAC Name

N-(5-butylsulfinyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide

InChI

InChI=1S/C15H19N3O3S2/c1-3-5-9-23(20)15-18-17-14(22-15)16-13(19)11-7-6-8-12(10-11)21-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19)

InChI Key

LPYMMCMOYIYRQV-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC

Origin of Product

United States

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